

Application Notes and Protocols: Camphor as a Plasticizer in Polymer Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Camphor**
Cat. No.: **B167293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor, a bicyclic monoterpenoid ketone, has a long and significant history in polymer chemistry as a plasticizer. Its primary function is to increase the plasticity or fluidity of a polymer, transforming a rigid and brittle material into a more flexible and workable one. This is achieved by the **camphor** molecules embedding themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (T_g). Historically, **camphor** was the first major plasticizer used in the development of celluloid from nitrocellulose, marking a pivotal moment in the advent of synthetic plastics.^{[1][2][3]} While modern polymer science has introduced a vast array of plasticizers, **camphor** and its derivatives continue to be of interest, particularly in the context of bio-based and sustainable additives.^[4]

These application notes provide a detailed overview of the use of **camphor** as a plasticizer for various polymers, including cellulose nitrate, cellulose acetate, polyvinyl chloride (PVC), and polylactic acid (PLA). The notes include summaries of its effects on polymer properties, experimental protocols for characterization, and visualizations of key concepts.

Mechanism of Plasticization

The plasticizing effect of **camphor** arises from its molecular structure and its ability to interact with polymer chains. **Camphor** molecules interpose themselves between the long polymer

chains, disrupting the close packing and reducing the intermolecular forces, such as van der Waals forces and hydrogen bonds. This spacing increases the free volume within the polymer matrix, allowing for greater segmental mobility of the polymer chains. As a result, the polymer transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.[5]

Mechanism of **camphor** plasticization.

Camphor in Cellulose Nitrate (Celluloid)

The most prominent and historically significant application of **camphor** as a plasticizer is in the production of celluloid from cellulose nitrate.[6][7] The addition of **camphor** was a revolutionary step that transformed the highly flammable and brittle nitrocellulose into a versatile and moldable thermoplastic.[6]

Effects on Properties:

- Flexibility and Workability: **Camphor** imparts significant flexibility to cellulose nitrate, allowing it to be molded, shaped, and machined.[2]
- Glass Transition Temperature (Tg): The addition of **camphor** substantially lowers the Tg of cellulose nitrate, although specific quantitative data from contemporary sources is scarce.
- Mechanical Properties: Plasticization with **camphor** generally leads to a decrease in tensile strength and an increase in elongation at break, making the material less rigid and more ductile.

Quantitative Data Summary (Illustrative):

Note: Specific quantitative data for the effect of varying **camphor** concentrations on the mechanical and thermal properties of cellulose nitrate is not readily available in contemporary scientific literature. The following table provides an illustrative example of the expected trends based on the principles of polymer plasticization.

Camphor Concentration (wt%)	Glass Transition Temperature (Tg) (°C)	Tensile Strength (MPa)	Elongation at Break (%)
0	~130	High	Low
10	Lower	Moderately Reduced	Increased
20	Significantly Lower	Reduced	Significantly Increased
30	Substantially Lower	Low	High

Camphor in Cellulose Acetate

While not as common as with cellulose nitrate, **camphor** has also been explored as a plasticizer for cellulose acetate.^[8] However, its compatibility and efficiency can be lower compared to other plasticizers for this polymer.

Effects on Properties:

- Improved Processability: The addition of **camphor** can lower the processing temperatures of cellulose acetate, making it easier to mold.
- Mechanical Properties: Similar to other plasticized systems, the incorporation of **camphor** is expected to decrease tensile strength and increase elongation at break.

Quantitative Data Summary (Illustrative):

Note: The following table presents illustrative data on the effect of a plasticizer on cellulose acetate properties, as specific quantitative data for **camphor** is limited.

Plasticizer System	Glass Transition Temperature (Tg) (°C)	Tensile Strength (MPa)	Elongation at Break (%)
Neat Cellulose Acetate	180-200	50-70	10-20
Cellulose Acetate + 20% Plasticizer	120-140	30-50	30-50

Camphor and its Derivatives in Polyvinyl Chloride (PVC)

Camphor and its derivatives have been investigated as bio-based alternatives to traditional phthalate plasticizers in PVC.[4] These **camphor**-based plasticizers can enhance the flexibility and processability of PVC.

Effects on Properties:

- Increased Flexibility: **Camphor**-derived plasticizers can effectively reduce the rigidity of PVC.
- Thermal Stability: Some studies have shown that **camphor**-based plasticizers can improve the thermal stability of PVC formulations.[4]
- Mechanical Performance: A notable increase in elongation at break is often observed with the addition of **camphor** derivatives. For instance, a bio-based plasticizer derived from **camphor** (CDO) at a 20% concentration in PVC demonstrated an elongation at break of 312%, a significant improvement over the 201% observed with the traditional plasticizer DOP.[4]

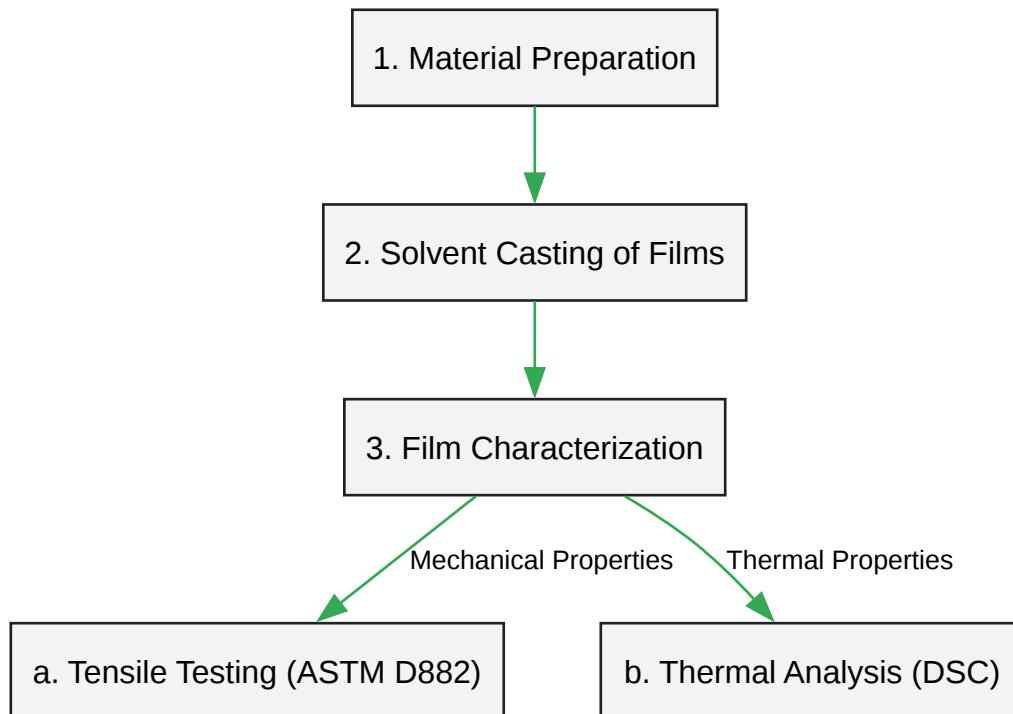
Quantitative Data Summary:

Plasticizer (at 20 wt%)	Glass Transition Temperature (Tg) (°C)	Tensile Strength (MPa)	Elongation at Break (%)
DOP (Diethyl Phthalate)	~80	~20-25	~201 ^[4]
CDO (Camphor-derived)	Not specified	Not specified	~312 ^[4]

Camphor in Polylactic Acid (PLA)

The use of **camphor** as a plasticizer in biodegradable polymers like Polylactic Acid (PLA) is an area of growing interest, driven by the demand for fully bio-based and compostable materials.

Effects on Properties:


- Enhanced Flexibility: **Camphor** can reduce the inherent brittleness of PLA, increasing its flexibility and toughness.
- Lowered Tg: The glass transition temperature of PLA is lowered upon the addition of **camphor**, which can be beneficial for certain applications but may also limit its use at elevated temperatures.
- Biodegradability: The incorporation of a natural plasticizer like **camphor** can potentially influence the biodegradation rate of PLA.

Quantitative Data Summary (Illustrative):

Note: The following table provides an illustrative example of the effect of a plasticizer on PLA properties, as specific quantitative data for **camphor** is limited.

Plasticizer Content (wt%)	Glass Transition Temperature (Tg) (°C)	Tensile Strength (MPa)	Elongation at Break (%)
0	~60	~50	~5
15	~45	~35	~150
30	~30	~20	~300

Experimental Protocols

[Click to download full resolution via product page](#)

Experimental workflow for polymer characterization.

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

Objective: To prepare thin polymer films with varying concentrations of **camphor** for subsequent characterization.

Materials:

- Polymer (e.g., Cellulose Nitrate, Cellulose Acetate, PVC, PLA)
- **Camphor** (plasticizer)
- Suitable solvent (e.g., acetone, ethyl acetate, tetrahydrofuran)
- Glass petri dishes or a flat glass plate
- Magnetic stirrer and stir bars
- Beakers
- Graduated cylinders
- Desiccator or vacuum oven

Procedure:

- Solution Preparation: a. Weigh the desired amount of polymer and **camphor** for a specific weight percentage (e.g., 10%, 20%, 30% **camphor** by weight of the polymer). b. Dissolve the polymer in a suitable solvent in a beaker with a magnetic stir bar. The concentration of the polymer in the solvent will depend on the polymer's solubility and the desired film thickness. A typical starting point is a 10-15% (w/v) solution. c. Once the polymer is fully dissolved, add the weighed **camphor** to the solution. d. Continue stirring until the **camphor** is completely dissolved and the solution is homogeneous.
- Film Casting: a. Ensure the glass petri dishes or glass plate are clean, dry, and level. b. Carefully pour the polymer-**camphor** solution into the petri dishes or onto the glass plate. The volume of solution will determine the final film thickness. c. Gently tilt the dish or plate to ensure the solution covers the surface evenly. d. Cover the casting surface with a lid or an inverted beaker to slow down the solvent evaporation rate, which helps in forming a uniform, defect-free film.
- Drying: a. Allow the solvent to evaporate slowly at room temperature in a well-ventilated fume hood for 24-48 hours. b. Once the film appears dry and solid, carefully peel it from the

glass surface. c. To remove any residual solvent, place the film in a desiccator under vacuum or in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours.

- Sample Storage: a. Store the prepared films in a desiccator to prevent moisture absorption until they are ready for characterization.

Protocol 2: Tensile Testing of Plasticized Films

Objective: To determine the mechanical properties (tensile strength, elongation at break, and Young's modulus) of the prepared plasticized polymer films according to ASTM D882.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell
- Grips for thin films
- Micrometer for thickness measurement
- Die cutter or sharp razor blade for sample preparation

Procedure:

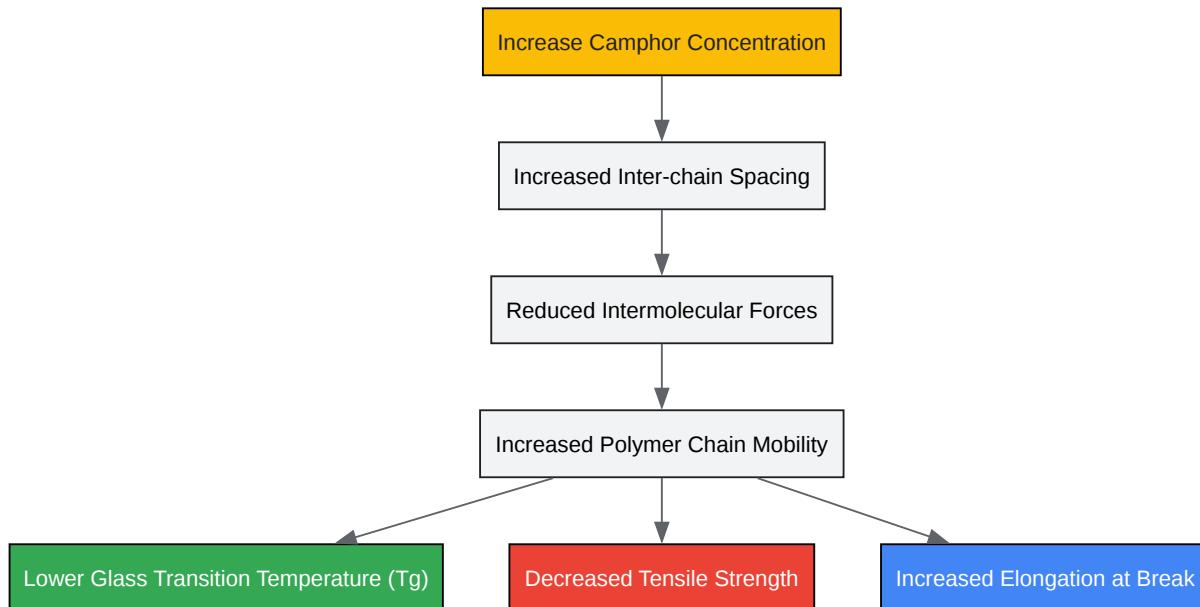
- Sample Preparation: a. Cut rectangular test specimens from the prepared films using a die cutter or a sharp razor blade. The typical dimensions are 25 mm in width and 150 mm in length. b. Measure the thickness of each specimen at several points along the gauge length using a micrometer and calculate the average thickness.
- Test Setup: a. Set the gauge length on the UTM (typically 50 mm). b. Mount the specimen securely in the grips, ensuring it is aligned vertically and not twisted.
- Testing: a. Set the crosshead speed. For flexible films, a common speed is 50 mm/min. b. Start the test and record the load and elongation data until the specimen breaks.
- Data Analysis: a. From the stress-strain curve, determine the following properties:
 - Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

- Elongation at Break (%): The percentage increase in length at the point of fracture.
- Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Protocol 3: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the plasticized polymer films.

Apparatus:


- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing the pans
- Balance for weighing samples

Procedure:

- Sample Preparation: a. Cut a small piece of the polymer film (typically 5-10 mg) and place it in an aluminum DSC pan. b. Seal the pan using a crimper. c. Prepare an empty sealed pan to be used as a reference.
- DSC Analysis: a. Place the sample pan and the reference pan in the DSC cell. b. Program the DSC with the desired temperature profile. A typical profile involves:
 - An initial heating scan to erase the thermal history of the sample (e.g., heat from room temperature to a temperature above the expected Tg at a rate of 10°C/min).
 - A cooling scan to cool the sample back to a low temperature (e.g., cool at 10°C/min).
 - A second heating scan at the same rate as the first, during which the Tg is determined. c. Run the experiment under a nitrogen atmosphere to prevent oxidative degradation.
- Data Analysis: a. Analyze the thermogram from the second heating scan. b. The glass transition is observed as a step-like change in the heat flow curve. c. Determine the Tg as

the midpoint of this transition.

Logical Relationships

[Click to download full resolution via product page](#)

Relationship between **camphor** concentration and polymer properties.

Conclusion

Camphor remains a relevant and historically important plasticizer in polymer chemistry. Its ability to effectively plasticize cellulose nitrate paved the way for the development of early plastics. While its use in modern, large-scale industrial applications has been superseded by other plasticizers, its bio-based origin makes it and its derivatives attractive candidates for research and development in the pursuit of more sustainable polymer formulations. The protocols and information provided herein offer a comprehensive guide for researchers and scientists interested in exploring the application of **camphor** as a plasticizer in various polymer systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Celluloid | Synthetic Plastic, Film & Manufacturing | Britannica [britannica.com]
- 3. Camphor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. getty.edu [getty.edu]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. US2109593A - Cellulose acetate molding compositions - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Camphor as a Plasticizer in Polymer Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167293#use-of-camphor-as-a-plasticizer-in-polymer-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com